

Identity of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid Unverifiable

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B1328663

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A definitive CAS (Chemical Abstracts Service) number for the compound "**3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid**" could not be located in comprehensive chemical database searches. This suggests that the requested molecule may be a novel compound, is not widely synthesized, or is indexed under a different systematic name.

An in-depth technical guide as requested requires precise identification of the chemical entity to ensure accuracy of data. Due to the ambiguity of the specified compound, we are unable to provide a full whitepaper with experimental protocols and pathway visualizations at this time.

However, it is highly probable that the intended compound of interest is a closely related isomer. Below is a summary of information on plausible alternative structures based on the provided name. We request that you review the following candidates to identify the correct compound for which you require a technical guide.

Potential Isomers and Related Compounds

Based on the nomenclature, the intended molecule is likely one of the following well-documented chemical compounds:

Candidate 1: 4-Fluoro-3-(trifluoromethyl)benzoic acid

This compound features the fluoro and trifluoromethyl groups directly substituted on the benzoic acid ring.

- CAS Number: 67515-55-3[1]
- IUPAC Name: 4-fluoro-3-(trifluoromethyl)benzoic acid[1]
- Molecular Formula: C₈H₄F₄O₂
- Molecular Weight: 208.11 g/mol [1]

Physicochemical Properties:

Property	Value	Reference
Melting Point	114-116 °C	
Boiling Point	256.9±40.0 °C (Predicted)	
Density	1.489±0.06 g/cm ³ (Predicted)	

Availability: This compound is commercially available from various chemical suppliers.

Candidate 2: 3-Fluoro-4-(trifluoromethyl)benzoic acid

Similar to Candidate 1, this is an isomer with a different substitution pattern on the benzoic acid ring.

- CAS Number: 115754-21-7[2][3]
- IUPAC Name: 3-fluoro-4-(trifluoromethyl)benzoic acid[2]
- Molecular Formula: C₈H₄F₄O₂
- Molecular Weight: 208.11 g/mol [2]

Physicochemical Properties:

Property	Value	Reference
Melting Point	174-179 °C	[3][4]
Boiling Point	251 °C	[4]
Density	1.489 g/cm ³	[4]

Applications: This compound serves as a crucial building block in the synthesis of potassium channel openers for the treatment of epilepsy.[2][3]

Candidate 3: 3'-Trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid

This compound has a biphenyl structure, which aligns with the "phenyl)benzoic acid" part of the requested name, but lacks the fluorine on the benzoic acid ring.

- CAS Number: 190473-13-9 (This CAS number is associated with the parent compound in some databases, though variations exist for specific derivatives).
- IUPAC Name: 3-[3-(trifluoromethyl)phenyl]benzoic acid[5]
- Molecular Formula: C₁₄H₉F₃O₂
- Molecular Weight: 266.22 g/mol

Physicochemical Properties:

Property	Value	Reference
XlogP (Predicted)	4.6	[5]

Candidate 4: 3-Fluoro-3'-(trifluoromethyl)-1,1'-biphenyl-4-carboxylic acid

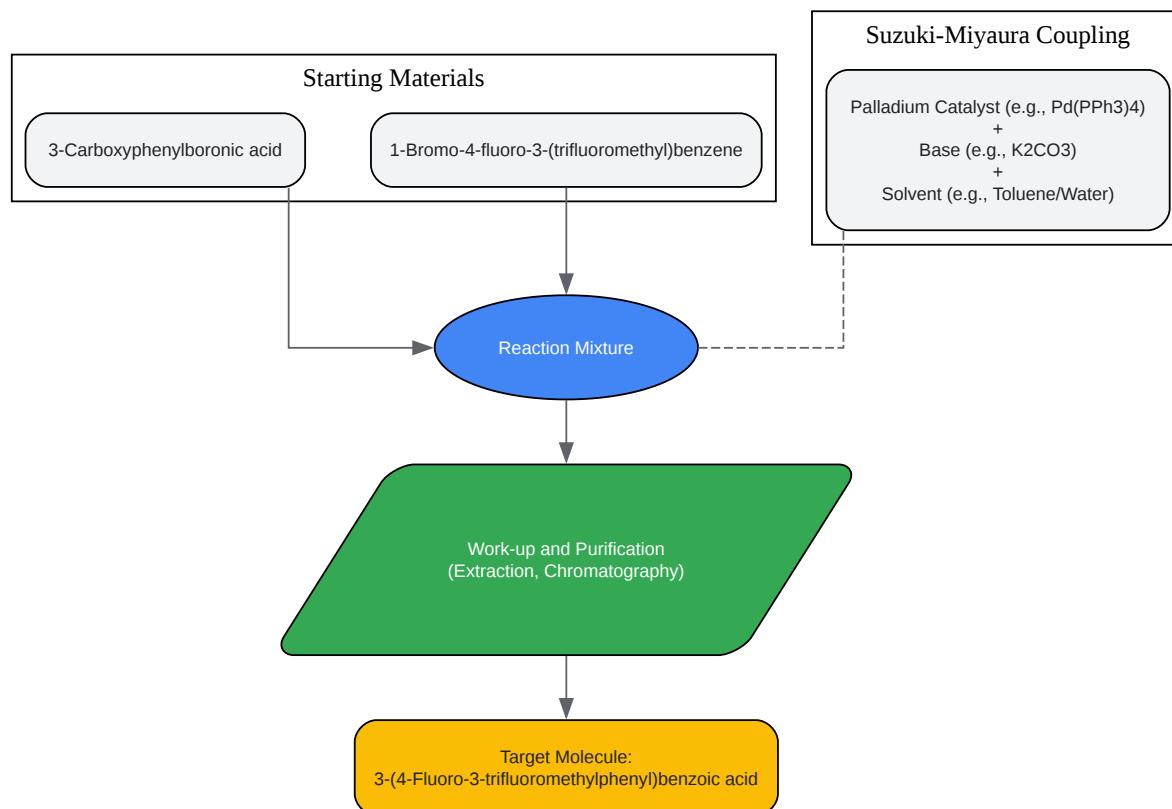
This biphenyl derivative has a substitution pattern that is very close to the requested name, with the point of connection to the benzoic acid at the 4-position.

- CAS Number: 926222-59-5[\[6\]](#)
- IUPAC Name: 3-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
- Molecular Formula: C₁₄H₈F₄O₂[\[6\]](#)
- Molecular Weight: 284.21 g/mol [\[6\]](#)

Proposed Synthesis Workflow (General)

Should the intended compound be a biphenyl derivative, a common and versatile method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between a boronic acid and a halide.

A generalized workflow for the synthesis of a compound resembling the requested structure is outlined below.



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References

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- To cite this document: BenchChem. [Identity of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid Unverifiable]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1328663#3-4-fluoro-3-trifluoromethylphenyl-benzoic-acid-cas-number-lookup>]

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